molecular formula C15H14N2O2S B2954713 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide CAS No. 923440-53-3

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2954713
CAS No.: 923440-53-3
M. Wt: 286.35
InChI Key: ZEFQIPYIJBUQBX-UHFFFAOYSA-N
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Description

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound featuring a benzofuran-substituted thiazole core, a structural motif of significant interest in medicinal chemistry research. This scaffold is found in compounds that act as potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . Research into analogous N-(thiazol-2-yl)-benzamide compounds has demonstrated their ability to provide state-dependent, non-competitive antagonism of ZAC, making them valuable pharmacological tools for probing the physiological functions of this receptor, which are currently not well-elucidated . Furthermore, structurally related molecules incorporating the benzofuran-thiazole architecture have shown promising in vitro antimicrobial properties against various bacterial and fungal strains, indicating this chemotype's potential for development in anti-infective research . The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its full mechanistic profile and research applications further.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-5-14(18)17-15-16-11(9-20-15)13-8-10-6-3-4-7-12(10)19-13/h3-4,6-9H,2,5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFQIPYIJBUQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the construction of the thiazole ring. The final step involves the attachment of the butanamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters is essential to minimize by-products and enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s structural analogs differ primarily in substituents on the thiazole ring and the amide side chain. Key examples include:

Compound Name Thiazole Substituent (Position 4) Amide Chain (Position 2) Key Features
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide 1-Benzofuran Butanamide Oxygen-rich benzofuran; linear chain
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl Acetamide Phenolic group; COX-1/COX-2 inhibition
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl Morpholinoacetamide Chlorine substituent; morpholine ring
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide Benzothiazol-2-ylsulfanyl Butanamide Sulfur-rich benzothiazole; sulfanyl linker

Key Observations :

  • Benzofuran vs.
  • Amide Chain Flexibility: The butanamide chain offers greater conformational flexibility than shorter chains (e.g., acetamide in 6a) or rigid moieties (e.g., morpholinoacetamide in ), which may influence binding to biological targets.
Pharmacological Activity
  • COX/LOX Inhibition: Compound 6a (a structural analog with a phenolic substituent) exhibits non-selective COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), while 6b shows COX-2 selectivity . The benzofuran-containing compound may exhibit distinct selectivity due to its oxygenated heterocycle, which could modulate interactions with COX isoforms.
  • Anti-inflammatory Potential: Benzofuran derivatives are associated with anti-inflammatory and antioxidant activities, suggesting that the target compound may share or surpass the efficacy of phenyl- or benzothiazole-substituted analogs .
Physicochemical Properties
  • Solubility : The butanamide chain may improve aqueous solubility relative to shorter acetamide chains, balancing lipophilicity for drug-like properties.

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes its biological activity based on diverse research findings, including synthesis methods, biological testing, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a unique structure combining a benzofuran moiety with a thiazole ring and a butanamide group. The synthesis typically involves multi-step organic reactions, where the benzofuran and thiazole rings are formed sequentially before attaching the butanamide group. Common methods include refluxing in dry solvents like ethanol and optimizing reaction conditions to enhance yield and purity.

Biological Activity Overview

The compound's biological activities can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, benzofuran derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives with benzofuran rings demonstrated minimum inhibitory concentrations (MIC) as low as 8 μg/mL against M. tuberculosis .

CompoundMIC (μg/mL)Target Organism
Benzofuran derivative 18M. tuberculosis
Benzofuran derivative 23.12M. tuberculosis
Benzofuran derivative 3<10S. aureus, E. coli

Anticancer Activity

This compound is hypothesized to possess anticancer properties due to the inherent bioactivity of its structural components. Studies have shown that certain benzofuran derivatives can inhibit cancer cell proliferation in vitro, particularly against breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives that showed promising antimycobacterial activity against M. tuberculosis H37Rv strains. The most active compounds had MIC values significantly lower than standard treatments .
  • Antibacterial Efficacy : Another investigation focused on thiazole derivatives containing benzofuran rings, revealing strong antibacterial activity against both gram-positive and gram-negative bacteria. The presence of hydroxyl groups at specific positions was critical for enhancing activity .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the benzofuran and thiazole moieties can significantly impact biological activity. For example, substituents at the C-6 position of the benzofuran ring were found to be essential for maintaining antibacterial efficacy .

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